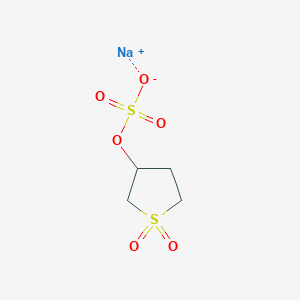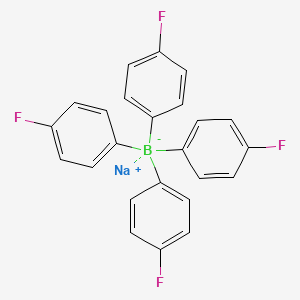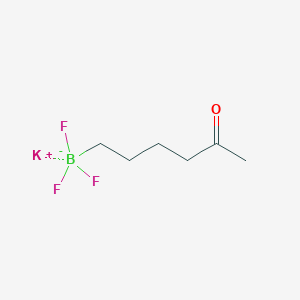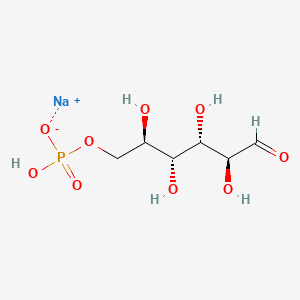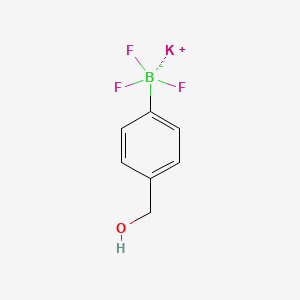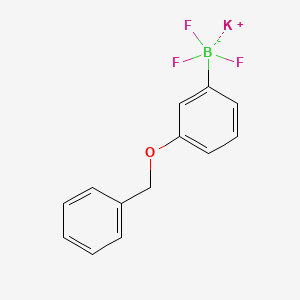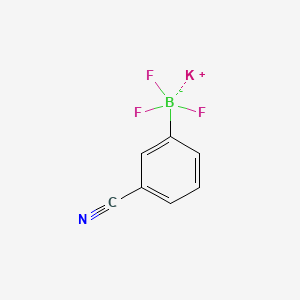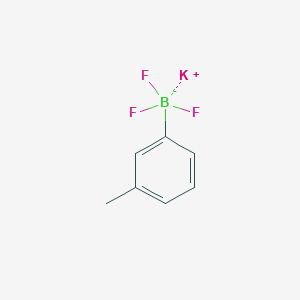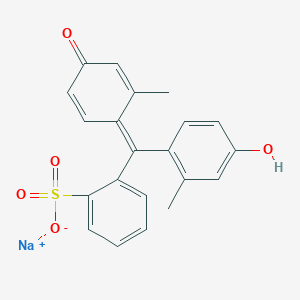![molecular formula C16H24ClIN2Si B1358555 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1015609-83-2](/img/structure/B1358555.png)
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a complex chemical compound used in various scientific research fields, including materials science, medicinal chemistry, and organic synthesis. It is a halogenated heterocycle .
Molecular Structure Analysis
The empirical formula of this compound is C16H24ClIN2Si . This indicates that it contains 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 silicon atom . The molecular weight of the compound is 434.82 .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on specific experimental conditions and are not available from the current information.科学的研究の応用
Halogen Shuffling in Pyridines
The compound under discussion is involved in the field of halogen shuffling in pyridines. For instance, Mongin et al. (1998) explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, leading to various derivatives which could serve as starting materials for further manipulation in reaction sequences, possibly including 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Mongin, F., Tognini, A., Cottet, F., & Schlosser, M., 1998).
Synthesis of Substituted 7-Azaindole Derivatives
Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using pyridine building blocks, indicating the relevance of such compounds in creating azaindole derivatives, potentially including our compound of interest (Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M., 2006).
Electronic Structure and Topology Features
The work by Hazra et al. (2012) on 4-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated the importance of studying the electronic structure and charge density distribution of such compounds. These insights are crucial for understanding the reactivity and properties of related compounds, such as the one (Hazra, D., Mukherjee, A. K., Helliwell, M., & Mukherjee, M., 2012).
Safety and Hazards
作用機序
Target of Action
Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is likely the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other reactants can affect the Suzuki–Miyaura coupling reaction . The reaction conditions are typically mild and tolerant of various functional groups .
特性
IUPAC Name |
(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPSKWKPNDOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640160 |
Source


|
| Record name | 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1015609-83-2 |
Source


|
| Record name | 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

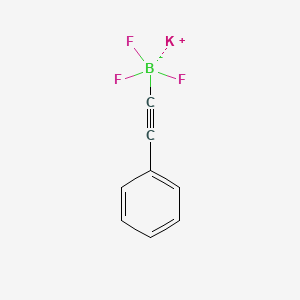
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
